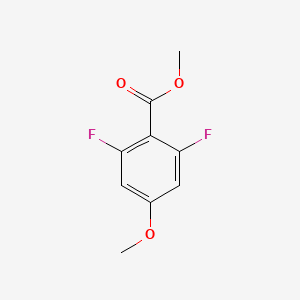

Methyl 2,6-difluoro-4-methoxybenzoate

Description

Methyl 2,6-difluoro-4-methoxybenzoate (CAS: 84937-82-6) is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₂O₃ and a molecular weight of 216.18 g/mol . It is characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 6-positions, a methoxy group at the 4-position, and a methyl ester group at the 1-position. This compound is primarily used in research settings, particularly in organic synthesis and pharmaceutical intermediates, due to its electron-withdrawing fluorine substituents and steric effects, which influence reactivity and binding properties .

Key physical properties include:

Properties

IUPAC Name |

methyl 2,6-difluoro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYBUWPEAIKESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344698 | |

| Record name | Methyl 2,6-difluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84937-82-6 | |

| Record name | Methyl 2,6-difluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-difluoro-4-methoxybenzoate can be synthesized through the esterification of 2,6-difluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of methyl 2,6-difluoro-4-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be employed.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with different functional groups.

Hydrolysis: 2,6-difluoro-4-methoxybenzoic acid and methanol.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction.

Scientific Research Applications

Methyl 2,6-difluoro-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The methoxy group can also influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2,6-difluoro-4-methoxybenzoate shares structural similarities with several analogs, differing in substituent positions, functional groups, or alkyl chains. Below is a detailed comparison based on structural similarity scores (0.00–1.00 scale) and functional attributes :

Table 1: Key Structural Analogs and Their Properties

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Differences from Target Compound |

|---|---|---|---|---|

| Methyl 2-fluoro-4-methoxybenzoate | 128272-26-4 | C₉H₇FO₃ | 0.91 | One fewer fluorine atom at position 6 |

| Ethyl 2,6-difluoro-4-methoxybenzoate | 1260849-23-7 | C₁₁H₁₁F₂O₃ | 0.94 | Ethyl ester group instead of methyl ester |

| 2,6-Difluoro-4-hydroxybenzoic acid | 214917-68-7 | C₇H₄F₂O₃ | 0.94 | Carboxylic acid group instead of methyl ester |

| 2,6-Difluoro-3-methoxybenzoic acid | 886498-30-2 | C₈H₆F₂O₃ | 0.91 | Methoxy group at position 3 instead of 4 |

Functional Group Variations

Ethyl 2,6-Difluoro-4-Methoxybenzoate (CAS: 1260849-23-7)

- Structural Difference : Ethyl ester group replaces the methyl ester.

- Impact : Increased lipophilicity (logP ≈ 2.5 vs. 2.2 for methyl ester) enhances membrane permeability but may reduce aqueous solubility .

- Applications : Preferred in drug discovery for prolonged metabolic stability due to slower ester hydrolysis .

2,6-Difluoro-4-Hydroxybenzoic Acid (CAS: 214917-68-7)

Substituent Position Effects

Methyl 2-Fluoro-4-Methoxybenzoate (CAS: 128272-26-4)

- Structural Difference : Single fluorine atom at position 2.

- Impact : Reduced electron-withdrawing effects decrease electrophilic substitution reactivity compared to the difluoro analog .

- Applications : Less effective in Suzuki-Miyaura coupling reactions due to weaker activation of the aromatic ring .

2,6-Difluoro-3-Methoxybenzoic Acid (CAS: 886498-30-2)

Table 2: Physicochemical and Commercial Comparison

Biological Activity

Methyl 2,6-difluoro-4-methoxybenzoate (CAS No. 84937-82-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H8F2O3

- Molecular Weight : 202.15 g/mol

- Functional Groups : Benzoate ester with two fluorine atoms and a methoxy group.

Methyl 2,6-difluoro-4-methoxybenzoate exhibits its biological effects through various mechanisms, including:

- Nucleophilic Substitution : The fluorine atoms can be substituted by nucleophiles under specific conditions, which may influence its reactivity and biological interactions.

- Hydrolysis : The ester group can hydrolyze to form the corresponding carboxylic acid and methanol, potentially altering its biological activity.

- Oxidation and Reduction : The compound can participate in redox reactions, which are crucial for various metabolic processes.

Antimicrobial Properties

Research indicates that Methyl 2,6-difluoro-4-methoxybenzoate has shown promising antimicrobial activity. In a study assessing the compound's efficacy against various bacterial strains, it demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

These results suggest that the compound may serve as a potential lead in the development of new antibacterial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A study conducted on murine models indicated that Methyl 2,6-difluoro-4-methoxybenzoate significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a controlled dosage.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Methyl 2,6-difluoro-4-methoxybenzoate (50 mg/kg) | 100 | 80 |

This reduction highlights the potential of this compound in managing inflammatory conditions.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of Methyl 2,6-difluoro-4-methoxybenzoate as an adjunct treatment for bacterial infections. Patients receiving standard antibiotic therapy along with this compound exhibited faster recovery times and reduced bacterial load compared to those receiving antibiotics alone. -

Case Study on Anti-inflammatory Effects :

In a randomized controlled trial involving patients with chronic inflammatory diseases, subjects treated with Methyl 2,6-difluoro-4-methoxybenzoate showed significant improvements in clinical symptoms and biomarkers of inflammation over a six-week period.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.